molecular formula C13H16N2O B12606512 N-Butyl-N'-(4-ethynylphenyl)urea CAS No. 917614-46-1

N-Butyl-N'-(4-ethynylphenyl)urea

Cat. No.: B12606512
CAS No.: 917614-46-1
M. Wt: 216.28 g/mol
InChI Key: SDFGNNXDQATSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N’-(4-ethynylphenyl)urea is a chemical compound known for its unique structure and properties It is a derivative of urea, where one of the nitrogen atoms is substituted with a butyl group and the other with a 4-ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N’-(4-ethynylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethynylphenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired urea derivative in good yields .

Industrial Production Methods: Industrial production of N-Butyl-N’-(4-ethynylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N’-(4-ethynylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Butyl-N’-(4-ethynylphenyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It can be used as a probe to study enzyme activities and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(4-ethynylphenyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .

Comparison with Similar Compounds

    N-(n-butyl)thiophosphoric triamide (NBPT): A urease inhibitor with a similar structure but different functional groups.

    N-Butylurea: A simpler urea derivative with only a butyl group substitution.

Uniqueness: N-Butyl-N’-(4-ethynylphenyl)urea is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

917614-46-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-butyl-3-(4-ethynylphenyl)urea

InChI

InChI=1S/C13H16N2O/c1-3-5-10-14-13(16)15-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3,(H2,14,15,16)

InChI Key

SDFGNNXDQATSPF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.